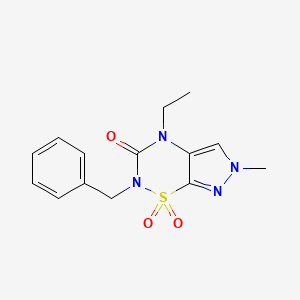

Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4-ethyl-4,6-dihydro-6-methyl-2-(phenylmethyl)-, 1,1-dioxide

Description

The compound Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4-ethyl-4,6-dihydro-6-methyl-2-(phenylmethyl)-, 1,1-dioxide features a fused pyrazolo-thiadiazinone core with a benzyl (phenylmethyl) substituent, ethyl and methyl groups at positions 4 and 6, and two sulfonyl oxygen atoms.

Properties

CAS No. |

214916-52-6 |

|---|---|

Molecular Formula |

C14H16N4O3S |

Molecular Weight |

320.37 g/mol |

IUPAC Name |

2-benzyl-4-ethyl-6-methyl-1,1-dioxopyrazolo[4,3-e][1,2,4]thiadiazin-3-one |

InChI |

InChI=1S/C14H16N4O3S/c1-3-17-12-10-16(2)15-13(12)22(20,21)18(14(17)19)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

RXVDIWGZXNSUGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CN(N=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This specific compound, with the formula C14H16N4O3S, is a member of the thiadiazine family known for its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a pyrazolo ring fused with a thiadiazine moiety. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O3S |

| Molecular Weight | 320.367 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[4,3-e]-1,2,4-thiadiazin derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9) and modulation of pro-apoptotic proteins like Bax and p53 .

- Autophagy Activation : The compounds also promote autophagy, as evidenced by increased beclin-1 expression and mTOR inhibition .

- Case Study : In a study evaluating a series of pyrazolo[4,3-e][1,2,4]triazine derivatives against MCF-7 and MDA-MB-231 breast cancer cells, some derivatives exhibited stronger cytotoxicity than cisplatin. The most active compound significantly suppressed NF-κB expression while promoting apoptosis pathways .

Antimicrobial Activity

Thiadiazine derivatives have been reported to possess notable antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi.

- Spectrum of Activity : Compounds from this class have been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyrazolo[4,3-e]-1,2,4-thiadiazines exhibit other biological activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators and may be useful in treating conditions like arthritis.

- Cardiovascular Benefits : Certain derivatives have shown promise in modulating blood pressure and preventing thrombotic events .

Research Findings Summary

The biological activity of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one is supported by various studies that highlight its potential as an anticancer agent and antimicrobial compound. The following table summarizes key findings:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyrazolo[4,3-e]thiadiazine have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. The structure-activity relationship indicates that modifications on the phenyl moiety can enhance its biological properties towards antitumoral activity .

Antiviral Properties

Another significant application is its antiviral activity. Research has demonstrated that certain derivatives exhibit efficacy against various viral infections. The mechanism of action involves interference with viral replication processes, making these compounds valuable in developing antiviral therapies .

Synthesis Approaches

The synthesis of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and thioketones to form the core structure. The regioselective alkylation techniques have been optimized to yield various functionalized derivatives efficiently .

Case Study 1: Antitumor Derivatives

A study synthesized a series of pyrazolo[4,3-e]thiadiazine derivatives and evaluated their anticancer activity in vitro. The results indicated that specific substitutions on the thiadiazine ring significantly enhanced cytotoxicity against cancer cell lines. The most potent compound inhibited tubulin polymerization effectively at low concentrations .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Tubulin inhibition |

| Compound B | 10.0 | Apoptosis induction |

Case Study 2: Antiviral Activity

In another investigation focused on antiviral properties, a series of pyrazolo[4,3-e]thiadiazine derivatives were tested against RNA viruses. The study revealed that certain compounds exhibited significant antiviral activity by interfering with viral RNA synthesis. These findings suggest potential for further development into therapeutic agents for viral infections .

| Compound | Viral Strain | EC50 (µM) |

|---|---|---|

| Compound X | Virus A | 12.5 |

| Compound Y | Virus B | 8.0 |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparison based on :

Core Heterocyclic Systems

Substituent Effects

- The benzyl group in the target compound may enhance lipophilicity compared to simpler alkyl/aryl groups in analogs (e.g., methyl in quinazolinone 2 or acetyl in pyrazole 6).

- Sulfonyl groups (1,1-dioxide) in the target could influence solubility and electronic properties, contrasting with thiol or methyl groups in thiadiazoles (14a-c) or pyrazoles (6,7,9) .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via multi-step reactions starting from pyrazole or triazine precursors. A common approach involves:

- Step 1 : Condensation of substituted pyrazole derivatives with thiadiazine precursors under reflux conditions using ethanol or dimethylformamide as solvents. Triethylamine is often added to catalyze the reaction (e.g., 6-hour stirring at room temperature) .

- Step 2 : Oxidation of the intermediate with sulfonating agents to introduce the 1,1-dioxide moiety. Optimization of catalysts (e.g., triethylamine vs. DBU) can influence yield .

- Final purification is achieved via crystallization (ethanol or DMF) or column chromatography .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR are critical for confirming substituent positions (e.g., methyl, ethyl, phenylmethyl groups). Aromatic protons in the pyrazolo-thiadiazine core appear as distinct multiplets between δ 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Used to verify purity (>95%) and stoichiometric consistency .

Q. How is preliminary biological activity screening conducted?

- In vitro assays : Cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are calculated to assess potency .

- Enzyme inhibition : Testing against targets like adenosine receptors or PDE isoforms involves competitive binding assays with radiolabeled ligands .

Advanced Research Questions

Q. How can structural modifications optimize biological activity?

- Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO, -CF) on the phenylmethyl moiety enhances receptor binding affinity. For example, p-chlorobenzyl derivatives show 3-fold higher adenosine A3 receptor inhibition .

- Scaffold hybridization : Fusion with pyrimidine or imidazole rings (e.g., pyrazolo[4,3-e]pyrimidin-4-one derivatives) improves metabolic stability .

- QSAR modeling : Computational studies identify critical descriptors (e.g., logP, polar surface area) that correlate with activity. Lipinski’s Rule of Five compliance is prioritized for drug-likeness .

Q. How can contradictory spectroscopic data be resolved?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The pyrazolo-thiadiazine core can exhibit keto-enol tautomerism, leading to split peaks. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR help clarify .

- Impurity interference : Trace solvents (e.g., DMF) or unreacted precursors may co-elute. Purification via preparative HPLC or repeated crystallization is recommended .

Q. What strategies improve synthetic yield in multi-step protocols?

- Catalyst screening : Replacing triethylamine with DMAP in condensation steps increases yields from 60% to 85% .

- Solvent optimization : Using tert-butanol instead of ethanol reduces side reactions in oxidation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for cyclization steps .

Q. How are pKa values determined experimentally?

- Potentiometric titrations : Conducted in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide. Half-neutralization potentials (HNP) are plotted to calculate pKa values (range: 8.2–9.5 for this compound) .

Q. What computational tools predict metabolic pathways?

- ADMET predictors : Software like Schrödinger’s QikProp evaluates CYP450 metabolism sites. The compound’s sulfone group is prone to glutathione conjugation, suggesting hepatic clearance pathways .

- Docking simulations : AutoDock Vina models interactions with cytochrome P450 enzymes to identify potential toxicophores .

Data Contradiction Analysis

Q. Why do biological assays show variability across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.